molecular formula C13H27N B2784497 2-(4-Tert-butylcyclohexyl)propan-1-amine CAS No. 1783975-43-8

2-(4-Tert-butylcyclohexyl)propan-1-amine

Cat. No.: B2784497
CAS No.: 1783975-43-8
M. Wt: 197.366
InChI Key: QVNGRFVDJLANML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tert-butylcyclohexyl)propan-1-amine is a chemical compound supplied For Research Use Only. It is strictly for laboratory applications and not for personal, human, or veterinary use. This amine features a cyclohexyl ring core substituted with a tert-butyl group and a propan-1-amine side chain. The steric bulk of the tert-butyl group can influence the conformational properties of the cyclohexane ring, which may be a point of interest in structural studies . In research, this amine is primarily valued as a versatile building block or synthetic intermediate in organic chemistry and medicinal chemistry. Researchers can utilize the primary amine functional group for further chemical transformations. A common application for such amines is their use in the synthesis of more complex molecules, potentially involving protection and deprotection strategies to achieve selective reactions at other sites of a molecule. For instance, the amine group can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions . This protected derivative can later be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine . This makes this compound a valuable intermediate for researchers developing novel compounds in areas such as pharmaceutical discovery, materials science, and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-tert-butylcyclohexyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNGRFVDJLANML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 4 Tert Butylcyclohexyl Propan 1 Amine

Retrosynthetic Analysis and Disconnection Pathways

Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process is guided by identifying key bonds that can be disconnected, corresponding to reliable chemical reactions.

Key Disconnections and Synthons

For 2-(4-tert-butylcyclohexyl)propan-1-amine, the most logical and common disconnection is the carbon-nitrogen (C-N) bond of the primary amine. This disconnection is a standard approach for amine synthesis. youtube.com

C-N Bond Disconnection: Breaking the bond between the nitrogen and the chiral carbon of the propane chain simplifies the molecule significantly. This leads to two synthons: a 2-(4-tert-butylcyclohexyl)propyl cation and an amide anion (NH2-).

The corresponding chemical equivalents (reagents) for these synthons are:

Carbonyl Precursor: The cationic synthon's equivalent is an electrophilic carbonyl compound, specifically 2-(4-tert-butylcyclohexyl)propanal.

Amine Source: The anionic synthon's equivalent is ammonia (B1221849) (NH3) or a protected form thereof.

This disconnection pathway points directly toward a reductive amination reaction as a forward synthetic strategy.

A secondary disconnection can be considered at the carbon-carbon (C-C) bond between the cyclohexane (B81311) ring and the propane side chain.

C-C Bond Disconnection: This approach would involve disconnecting the bond between the cyclohexyl ring and the propyl group. This would lead to a 4-tert-butylcyclohexyl-based nucleophile (e.g., a Grignard reagent) and a 2-halopropane electrophile or a related species. While feasible, this route is often more complex for achieving the desired amine functionality directly compared to the C-N disconnection.

Strategic Functional Group Interconversions

Functional Group Interconversion (FGI) is a retrosynthetic strategy where one functional group is transformed into another to facilitate a key disconnection. For a primary amine, several possibilities exist:

From a Nitrile: The primary amine can be envisioned as the reduction product of a nitrile. The retrosynthetic step would be: R-CH2-NH2 ⇒ R-C≡N This suggests that 2-(4-tert-butylcyclohexyl)propanenitrile could be a key intermediate, which can be synthesized via nucleophilic substitution of a suitable haloalkane with a cyanide salt.

From an Amide: The amine can also be derived from the reduction of a primary amide: R-CH2-NH2 ⇒ R-CO-NH2 In this case, the precursor would be 2-(4-tert-butylcyclohexyl)propanamide. This amide could be prepared from the corresponding carboxylic acid or its derivatives.

From a Nitro Compound: Reduction of a nitro group is another established method for synthesizing primary amines: R-CH2-NH2 ⇒ R-CH2-NO2 This pathway involves synthesizing the precursor 2-(4-tert-butylcyclohexyl)-1-nitropropane.

Each FGI pathway offers a different set of synthetic challenges and requires specific reagents for the forward synthesis, such as LiAlH4 for nitrile and amide reduction or catalytic hydrogenation for nitro group reduction.

Direct Synthesis Routes

Based on the insights from retrosynthetic analysis, several direct synthetic routes can be employed to construct this compound.

Reductive Amination Approaches

Reductive amination is arguably the most direct and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the reaction of an aldehyde or ketone with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.orgchemistrysteps.com

2-(4-tert-butylcyclohexyl)propanal + NH3 ⇌ [Imine Intermediate] --[Reducing Agent]--> this compound

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding selectivity and reaction conditions. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Characteristics
Sodium cyanoborohydride (NaBH3CN) Methanol, Ethanol Mild and selective for imines/iminium ions over ketones/aldehydes; reaction proceeds well under weakly acidic conditions (pH ~4-5). masterorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)3) Dichloroethane (DCE), THF Mild and effective; avoids the use of cyanide; tolerates many functional groups. organic-chemistry.org
Catalytic Hydrogenation (H2/Catalyst) Ethanol, Methanol Utilizes catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni); can be a very "green" method but may reduce other functional groups. wikipedia.org

Alkylation and Acylation Chemistry of Precursors

The synthesis of the key carbonyl precursor, or related intermediates, often relies on fundamental carbon-carbon bond-forming reactions like Friedel-Crafts alkylation and acylation. cerritos.edu A common starting material for the cyclohexane moiety is phenol (B47542) or benzene.

A plausible route to the 4-tert-butylcyclohexanone, a precursor to the required aldehyde, is as follows:

Friedel-Crafts Alkylation: Benzene or phenol can be alkylated with a tert-butyl source, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst (e.g., AlCl3, FeCl3) or a strong acid catalyst. cerritos.eduquora.comaklectures.com This reaction selectively installs the tert-butyl group on the aromatic ring, yielding 4-tert-butylphenol (B1678320). quora.com

Hydrogenation: The resulting 4-tert-butylphenol can be hydrogenated using a catalyst like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) under hydrogen pressure to reduce the aromatic ring to a cyclohexane ring, yielding 4-tert-butylcyclohexanol. quora.comorgsyn.org

Oxidation: The secondary alcohol, 4-tert-butylcyclohexanol, is then oxidized to the corresponding ketone, 4-tert-butylcyclohexanone, using common oxidizing agents like potassium chromate under acidic conditions or Swern oxidation. quora.comchemicalbook.com

From 4-tert-butylcyclohexanone, the propanal side chain can be introduced through various methods, such as a Wittig reaction followed by hydroboration-oxidation, to arrive at the 2-(4-tert-butylcyclohexyl)propanal needed for reductive amination.

Table 2: Typical Reagents in Friedel-Crafts Reactions for Precursor Synthesis

Reaction Type Aromatic Substrate Alkylating/Acylating Agent Catalyst Product Type
Alkylation Benzene/Phenol tert-Butyl chloride AlCl3, FeCl3 tert-Butylbenzene / tert-Butylphenol cerritos.educhemistrysteps.com
Alkylation Benzene/Phenol Isobutylene Acid Catalyst (e.g., Silica-Alumina) tert-Butylbenzene / tert-Butylphenol quora.com

Chemo- and Regioselective Transformations

Controlling selectivity is crucial in multi-step syntheses to maximize the yield of the desired product and avoid the formation of isomers or byproducts.

Chemoselectivity: In the context of reductive amination, chemoselectivity refers to the selective reduction of the imine intermediate in the presence of the starting carbonyl compound. Reagents like sodium cyanoborohydride (NaBH3CN) are particularly valuable because they are less reactive towards aldehydes and ketones at the slightly acidic pH required for imine formation, but readily reduce the more electrophilic protonated imine (iminium ion). masterorganicchemistry.com This prevents the wasteful reduction of the starting aldehyde to an alcohol.

Regioselectivity: Regioselectivity is critical during the synthesis of the precursors. For instance, in the Friedel-Crafts alkylation of phenol, the hydroxyl group is an ortho-, para-directing group. To obtain the desired 4-tert-butylphenol, reaction conditions can be optimized to favor the para-substituted product, which is often sterically preferred over the ortho-product. The choice of catalyst and temperature can influence this regiochemical outcome. mdpi.com Similarly, subsequent transformations must be controlled to ensure the functional groups are introduced at the correct positions.

Stereoselective Synthesis

The stereochemistry of this compound is defined by the relative and absolute configurations at the chiral centers on both the cyclohexane ring and the propane side chain. Achieving the desired stereoisomer necessitates the use of advanced synthetic strategies that can control these stereochemical outcomes.

The choice of catalyst, solvent, and additives plays a pivotal role in directing the stereochemical outcome of the hydrogenation. For instance, the hydrogenation of 4-tert-butylphenol over supported Group VIII metal catalysts is a common industrial method. nacatsoc.org It has been reported that hydrogenation in acidic solutions tends to favor the formation of cis-4-tert-butylcyclohexanol, while basic conditions promote the formation of the trans-isomer. nacatsoc.org

The reduction of 4-tert-butylcyclohexanone also offers a pathway to control the diastereoselectivity. The use of specific catalysts can highly favor one isomer over the other. For example, ruthenium-aminophosphine complexes in the presence of a base have been shown to be highly effective for the stereoselective hydrogenation of 4-tert-butylcyclohexanone to produce cis-4-tert-butylcyclohexanol with high yields. google.com Similarly, rhodium-based catalysts in combination with fluoroboric acid can be used to prepare 4-tert-butyl-cyclohexanol predominantly in its cis isomeric form. google.com The Meerwein-Ponndorf-Verley reduction of 4-tert-butylcyclohexanone using zeolite beta as a heterogeneous catalyst has also been reported to stereoselectively yield cis-4-tert-butylcyclohexanol.

The table below summarizes various catalytic systems and their impact on the diastereoselectivity of 4-tert-butylcyclohexanol synthesis.

PrecursorCatalyst SystemConditionsMajor IsomerReference
4-tert-ButylphenolSupported Group VIII metalsAcidic solutioncis nacatsoc.org
4-tert-ButylphenolSupported Group VIII metalsBasic solutiontrans nacatsoc.org
4-tert-ButylcyclohexanoneRuthenium-aminophosphine complex and baseHydrogen gascis google.com
4-tert-ButylcyclohexanoneRhodium on a support with HBF₄Hydrogen gascis google.com
4-tert-ButylcyclohexanoneZeolite BEASecondary alcoholscis
4-tert-ButylcyclohexanoneIridium tetrachloride and trimethyl phosphite2-propanol, refluxcis orgsyn.org

Achieving enantiopure this compound requires strategies that can differentiate between enantiomers. This can be accomplished through either enantioselective synthesis, where one enantiomer is formed preferentially, or through the resolution of a racemic mixture.

Enantioselective Synthesis:

One powerful strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries. tcichemicals.com These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of β-substituted propylamines, a chiral auxiliary can be attached to a precursor molecule to control the introduction of the amine group or the formation of the adjacent stereocenter. A catalytic method for the β-C(sp³)–H functionalization of N-alkylamines has been developed for the synthesis of enantiomerically enriched β-substituted amines. nih.govnih.gov

Chiral Resolution Techniques:

Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. rsc.org A widely used technique is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent. rsc.org

Enzymatic kinetic resolution is another effective method. This technique utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, lipases can be used for the enantioselective acylation of racemic amines. researchgate.net One enantiomer is converted to an amide, which can then be separated from the unreacted amine enantiomer.

The table below outlines common chiral resolution techniques applicable to amines.

TechniqueDescriptionKey Features
Diastereomeric Salt Formation Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which are then separated by crystallization.Depends on the differential solubility of the diastereomeric salts. rsc.org
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction of one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.Can provide high enantiomeric excess for both the product and the remaining starting material. researchgate.net
Chiral Chromatography Separation of enantiomers using a chiral stationary phase in chromatography.A direct method of separation, but can be more expensive for large-scale production.

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines with high enantioselectivity. rsc.orgmdpi.comnih.govresearchgate.net Amine transaminases (ATAs) are particularly valuable enzymes for this purpose. rsc.orgnih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone substrate, generating a chiral amine. mdpi.comresearchgate.net

For the synthesis of this compound, a biocatalytic reductive amination approach would be highly effective. This would involve the use of an ATA to convert a suitable ketone precursor, such as 1-(4-tert-butylcyclohexyl)propan-2-one, into the desired chiral amine. The stereochemical outcome of the reaction is controlled by the specific ATA used, as different transaminases can produce either the (R)- or (S)-enantiomer with high enantiomeric excess.

The advantages of using biocatalytic strategies include:

High Enantioselectivity: Enzymes can often provide exceptionally high levels of stereocontrol, leading to products with high enantiomeric purity. rsc.org

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, which is environmentally friendly. mdpi.com

Sustainability: Enzymes are derived from renewable resources and are biodegradable. mdpi.com

Despite the advantages, challenges such as unfavorable reaction equilibria and limited substrate scope can sometimes be encountered. nih.govresearchgate.net However, ongoing research in enzyme engineering and process optimization continues to expand the applicability of biocatalysis in chiral amine synthesis.

Synthesis of Analogues and Derivatives with the 4-Tert-butylcyclohexylpropan-1-amine Core

The synthesis of analogues and derivatives of this compound allows for the exploration of the structure-activity relationship and the development of compounds with tailored properties. Modifications can be made to both the propane chain and the cyclohexyl ring system.

The propane chain of this compound offers several sites for structural modification. These modifications can include altering the length of the chain, introducing substituents, or modifying the amine group.

One approach to introducing substituents on the propane chain is to start with a functionalized precursor. For example, the synthesis of 2-substituted 3-(aminooxy)propanamines demonstrates a strategy where a substituent can be introduced at the 2-position of the propane backbone. sci-hub.se This methodology could be adapted to introduce various functional groups, such as hydroxyl or fluoro groups, on the propane chain of the target molecule.

The primary amine group is also a versatile handle for derivatization. Standard organic transformations can be used to convert the primary amine into a wide range of other functional groups, including:

Secondary and Tertiary Amines: Through N-alkylation reactions.

Amides: By N-acylation with acyl chlorides or anhydrides.

Sulfonamides: By reaction with sulfonyl chlorides.

These modifications can significantly alter the physicochemical properties of the molecule, such as its basicity, polarity, and ability to form hydrogen bonds.

The 4-tert-butylcyclohexyl ring system can also be modified to generate a diverse range of analogues. The synthesis of new derivatives often starts from 4-tert-butylcyclohexanone, which can be chemically transformed in various ways. researchgate.netnih.govchemicalbook.com

For instance, aldol condensation reactions with aldehydes can be used to introduce benzylidene substituents at the 2- and 6-positions of the cyclohexanone (B45756) ring. researchgate.net These modified ketones can then be further elaborated to introduce the propan-1-amine side chain.

The synthesis of cis- and trans-4-tert-butyl cyclohexyl BTCP analogues demonstrates that modifications can also be made at the 1-position of the cyclohexane ring. researchgate.netnih.gov In this work, a benzo[b]thien-2-yl group and a piperidine ring were introduced at the same carbon atom of the cyclohexane ring. This suggests that the carbon atom bearing the propane side chain in the target molecule could potentially be further substituted.

The table below provides a summary of potential modifications to the 4-tert-butylcyclohexylpropan-1-amine core.

Modification SiteType of ModificationPotential Synthetic Strategy
Propane Chain Introduction of substituents at C-2Synthesis from a functionalized propan-2-one precursor.
Modification of the amine groupN-alkylation, N-acylation, N-sulfonylation.
Cyclohexyl Ring Introduction of substituents at C-2 and C-6Aldol condensation of 4-tert-butylcyclohexanone. researchgate.net
Introduction of substituents at C-1Grignard-type addition to 4-tert-butylcyclohexanone. researchgate.netnih.gov

Incorporation into Complex Molecular Architectures

The primary amine functionality of this compound serves as a versatile chemical handle for its incorporation into a diverse array of more complex molecular structures. The steric bulk imparted by the 4-tert-butylcyclohexyl group can influence the reactivity of the amine and the conformational properties of the resulting larger molecules, making it a potentially valuable building block in medicinal chemistry and materials science. The incorporation of this amine into larger scaffolds is typically achieved through the formation of stable covalent bonds such as amides, ureas, and sulfonamides.

The nucleophilic nature of the primary amine allows it to readily react with a variety of electrophilic partners. Standard synthetic protocols can be employed to append this lipophilic moiety onto a range of molecular frameworks.

Amide Bond Formation

One of the most common methods for incorporating a primary amine into a larger molecule is through the formation of an amide bond. This is typically achieved by reacting the amine with a carboxylic acid, or a more reactive carboxylic acid derivative such as an acyl chloride or an anhydride (B1165640). In the case of direct coupling with a carboxylic acid, a coupling agent is generally required to facilitate the dehydration reaction. A wide variety of modern coupling reagents are available for this purpose.

The general reaction for the formation of an amide from this compound and a carboxylic acid is depicted below:

Scheme 1: General reaction for amide bond formation.

While specific research detailing the use of this compound in amide coupling reactions is not extensively documented, the general utility of such reactions is well-established. The following table illustrates the types of reactants and conditions that would be typically employed in such a synthesis.

Carboxylic AcidCoupling AgentBaseSolventProduct
Benzoic AcidHATUDIPEADMFN-(2-(4-(tert-butyl)cyclohexyl)propyl)benzamide
Acetic AcidEDC/HOBtEt3NDCMN-(2-(4-(tert-butyl)cyclohexyl)propyl)acetamide
Propionic AcidDCCDMAPTHFN-(2-(4-(tert-butyl)cyclohexyl)propyl)propionamide

This table is illustrative of typical amide bond formation reactions and does not represent experimentally verified data for this specific amine.

Urea and Thiourea Formation

Primary amines are also key precursors for the synthesis of ureas and thioureas. These functional groups are prevalent in many biologically active compounds. The reaction of this compound with an isocyanate or an isothiocyanate would lead to the corresponding substituted urea or thiourea, respectively. This reaction is typically high-yielding and proceeds under mild conditions.

Scheme 2: General reaction for urea formation.

IsocyanateSolventProduct
Phenyl isocyanateCH2Cl21-(2-(4-(tert-butyl)cyclohexyl)propyl)-3-phenylurea
Methyl isocyanateTHF1-(2-(4-(tert-butyl)cyclohexyl)propyl)-3-methylurea
Ethyl isocyanateToluene1-(2-(4-(tert-butyl)cyclohexyl)propyl)-3-ethylurea

This table is illustrative of typical urea formation reactions and does not represent experimentally verified data for this specific amine.

Sulfonamide Synthesis

The formation of a sulfonamide linkage is another important transformation for primary amines, leading to a class of compounds with a broad spectrum of biological activities. The reaction of this compound with a sulfonyl chloride in the presence of a base would yield the corresponding sulfonamide.

Scheme 3: General reaction for sulfonamide formation.

While specific examples involving this compound are not prevalent in the literature, the reaction is a cornerstone of medicinal chemistry. The following table outlines potential synthetic targets using this methodology.

Sulfonyl ChlorideBaseSolventProduct
Benzenesulfonyl chloridePyridineCH2Cl2N-(2-(4-(tert-butyl)cyclohexyl)propyl)benzenesulfonamide
p-Toluenesulfonyl chlorideEt3NTHFN-(2-(4-(tert-butyl)cyclohexyl)propyl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideDIPEADCMN-(2-(4-(tert-butyl)cyclohexyl)propyl)methanesulfonamide

This table is illustrative of typical sulfonamide formation reactions and does not represent experimentally verified data for this specific amine.

Mechanistic Investigations of Chemical Transformations

Reaction Mechanisms Governing Amine Synthesis

The synthesis of 2-(4-tert-butylcyclohexyl)propan-1-amine typically involves established methodologies for amine production, such as reductive amination of a corresponding ketone. The mechanisms of these transformations are intricate, involving multiple steps, intermediates, and the potential for catalytic control.

The synthesis of amines from carbonyl compounds is a cornerstone of organic chemistry, and its kinetics are often dictated by the formation of an imine or enamine intermediate. masterorganicchemistry.commdpi.com In a typical reductive amination pathway, the reaction kinetics can be understood by applying transition state theory, which posits that reactants pass through a high-energy activated complex en route to products. umw.edu

Table 1: Exemplary Activation Parameters for Amine Synthesis Steps Note: Data are representative examples for analogous reactions and not specific experimental values for the title compound.

Reaction Step Activation Enthalpy (ΔH‡) (kcal/mol) Activation Entropy (ΔS‡) (cal/mol·K) Rate-Determining Factor
Iminium Ion Formation 10 - 15 -20 to -30 Steric hindrance, acid catalysis

This interactive table provides hypothetical data based on general principles of reaction kinetics for similar amine syntheses. acs.org

Catalysis is pivotal in modern amine synthesis, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods. Both metal- and organocatalysis play significant roles. nih.gov

Metal Catalysis: Transition-metal catalysts, particularly those based on palladium (Pd), ruthenium (Ru), platinum (Pt), or nickel (Ni), are widely used for reductive amination. mdpi.comacs.org The mechanism typically involves the catalytic hydrogenation of an in-situ formed imine intermediate. For instance, a ruthenium-based pincer complex has been shown to effectively catalyze the reaction of alcohols with ammonia (B1221849) to yield primary amines, proceeding through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde. chemicalprocessing.com Such catalytic systems offer high atom economy and can operate under milder conditions than traditional methods. mdpi.com

Organocatalysis: Asymmetric enamine catalysis represents a powerful strategy for the synthesis of chiral amines. acs.org In this approach, a chiral primary or secondary amine catalyst reversibly reacts with a carbonyl compound to generate a nucleophilic enamine intermediate. masterorganicchemistry.comnih.gov This enamine can then react with various electrophiles. While not a direct route to the title compound, the principles of enamine catalysis are fundamental to understanding amine-mediated transformations of carbonyls. The catalytic cycle relies on the dynamic and kinetically controlled formation of enamine and iminium ion species. nih.gov

Table 2: Comparison of Catalytic Systems for Amine Synthesis

Catalyst Type Typical Metals/Molecules Mechanism Highlights Advantages
Metal Catalysis Pd, Pt, Ru, Ni Hydrogenation of imine intermediate; "Borrowing Hydrogen" High efficiency, applicable to various substrates

| Organocatalysis | Proline, Chiral secondary amines | Enamine/Iminium ion intermediates | Metal-free, potential for high enantioselectivity |

This interactive table compares common catalytic strategies employed in the synthesis of amines.

Conformational Analysis and Reactivity of the Cyclohexane (B81311) Moiety

The cyclohexane ring is not a static, flat structure but a dynamic system that predominantly adopts a low-energy chair conformation. windows.net The presence of the bulky tert-butyl group has a profound impact on this conformational equilibrium, which in turn dictates the molecule's reactivity.

The tert-butyl group is a powerful "conformational lock." Due to severe steric strain (1,3-diaxial interactions) that would occur if it were in an axial position, it overwhelmingly forces the cyclohexane ring into a chair conformation where the tert-butyl group occupies an equatorial position. sikhcom.netsapub.org This rigid conformational preference removes the ambiguity of a flipping ring, leading to a well-defined three-dimensional structure.

This conformational rigidity is a key determinant of stereoselectivity in reactions involving the cyclohexane ring or its substituents. windows.net Reagents will preferentially approach the scaffold from the less sterically hindered face. For example, in the reduction of a ketone precursor to form an alcohol, the hydride reagent would preferentially attack from the axial direction if the adjacent propanamine group is equatorial, leading to the formation of a specific diastereomer. The predictable geometry allows for a high degree of control over the stereochemical outcome of reactions. windows.net

Elimination reactions, particularly the bimolecular (E2) mechanism, are highly sensitive to stereochemistry. The E2 reaction requires a specific geometric arrangement: the leaving group and the β-hydrogen must be anti-periplanar to each other. masterorganicchemistry.comlibretexts.org In a cyclohexane ring, this translates to a strict requirement for both groups to be in axial positions (a trans-diaxial arrangement). chemistrysteps.comkhanacademy.org

For a derivative of this compound with a leaving group on the cyclohexane ring, the conformationally locked chair form dictates the possible E2 products. An equatorial leaving group cannot undergo an E2 reaction because none of the adjacent β-hydrogens can achieve the necessary 180° dihedral angle. masterorganicchemistry.comchemistrysteps.com Therefore, elimination is only possible from a conformation where the leaving group is axial. This requirement can override Zaitsev's rule, which predicts the formation of the most substituted alkene. If the only β-hydrogen that is anti-periplanar to an axial leaving group leads to a less substituted alkene, that product will be formed preferentially. libretexts.org The rate of the E2 reaction is therefore highly dependent on the stability of the conformer that places the leaving group in the required axial position. chemistrysteps.com

Functional Group Reactivity on the this compound Scaffold

The primary amine (-NH2) is the key functional group on the scaffold, and its reactivity is characteristic of primary alkylamines. libretexts.orgmasterorganicchemistry.com Amines are both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. msu.edu

Key reactions involving the amine group include:

Basicity: As a base, the amine can accept a proton to form an ammonium (B1175870) salt.

N-Alkylation: As a nucleophile, it can react with alkyl halides in SN2 reactions to form secondary and tertiary amines, and eventually quaternary ammonium salts. However, this method often leads to over-alkylation.

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms stable amide derivatives.

Sulfonamide Formation: Primary amines react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form sulfonamides. This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

Iminium Ion Formation: Reaction with aldehydes or ketones yields imines (Schiff bases).

In multi-step syntheses, the high nucleophilicity of the amine can be problematic. Therefore, it is often necessary to "protect" the amine group to prevent it from reacting under certain conditions. organic-chemistry.org Common amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which convert the amine into a carbamate, temporarily reducing its nucleophilicity. These groups can be selectively removed later in the synthetic sequence. organic-chemistry.org

Table 3: Summary of Key Reactions of the Primary Amine Group

Reagent Type Product Functional Group Reaction Name/Type
Acid (H-X) Ammonium Salt Acid-Base Reaction
Alkyl Halide (R-X) Secondary/Tertiary Amine N-Alkylation
Acyl Halide (RCOCl) Amide N-Acylation
Aldehyde/Ketone Imine Imine Formation
Sulfonyl Chloride Sulfonamide Sulfonamide Formation

This interactive table summarizes the characteristic reactivity of the primary amine functional group present on the this compound scaffold.

Oxidative Transformations and Radical Chemistry

While specific studies on the oxidative transformation of this compound are not readily found, the general principles of amine oxidation can be applied. Primary amines are susceptible to oxidation by various reagents, which can lead to a range of products including imines, oximes, and nitriles, or undergo C-N bond cleavage. The mechanisms of these transformations often involve radical intermediates.

For instance, in biological systems or biomimetic models, copper-containing amine oxidases catalyze the oxidation of primary amines. Although a direct study on this compound is unavailable, research on the copper-promoted oxidation of structurally related phenols, such as 4-tert-butylphenol (B1678320), provides insights into potential metal-catalyzed oxidation mechanisms that could involve radical species. In one such study, 4-tert-butylphenol was transformed into a para-hydroxyquinonic derivative in the presence of Cu(II)-imidazole complexes, a process mimicking the generation of the topaquinone (B1675334) cofactor in copper amine oxidases. This suggests that the tert-butyl group can influence the electronic and steric environment of the reaction center.

The involvement of radical chemistry in the transformation of amines is a growing field of study. Generally, the oxidation of a primary amine can be initiated by a single-electron transfer (SET) to an oxidant, forming a nitrogen-centered radical cation. This intermediate can then undergo further reactions, such as deprotonation to form a neutral amino radical, which can then be further oxidized or participate in radical-radical coupling reactions. The stability and reactivity of these radical intermediates would be influenced by the bulky 4-tert-butylcyclohexyl group, which may sterically hinder certain reaction pathways.

Derivatization Mechanisms for Research Purposes

For analytical purposes, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), primary amines like this compound are often derivatized to increase their volatility and thermal stability, and to improve chromatographic peak shape. researchgate.netsigmaaldrich.com Common derivatization reactions for primary amines fall into three main categories: acylation, alkylation, and silylation. gcms.cz

Acylation: This is a widely used method for the derivatization of primary amines. researchgate.net The reaction involves the replacement of a labile hydrogen on the amine nitrogen with an acyl group. iu.edu Common acylating agents include anhydrides of carboxylic acids, such as trifluoroacetic anhydride (B1165640) (TFAA), and acyl halides. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The resulting N-acyl derivative is less polar and more volatile than the parent amine.

Silylation: This process introduces a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, in place of the active hydrogen of the amine. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS), are common. sigmaaldrich.com The mechanism is a nucleophilic substitution where the amine nitrogen attacks the silicon atom of the silylating agent, leading to the formation of a more volatile and thermally stable TMS-amine. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, and for amines, primary amines are more reactive than secondary amines. sigmaaldrich.com

The general mechanisms for these derivatization reactions are summarized in the table below.

Derivatization TypeReagent ExampleGeneral Mechanism
Acylation Trifluoroacetic anhydride (TFAA)Nucleophilic attack of the primary amine on the carbonyl carbon of the anhydride, followed by elimination of a trifluoroacetate (B77799) leaving group.
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Nucleophilic attack of the amine nitrogen on the silicon atom of BSTFA, with the transfer of a trimethylsilyl group to the nitrogen.
Alkylation Alkyl Halides (e.g., CH₃I)Nucleophilic substitution (Sₙ2) reaction where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

These derivatization techniques are crucial for the qualitative and quantitative analysis of primary amines in various matrices. iu.eduresearchgate.net

Theoretical Mechanistic Predictions and Validation

In the absence of extensive experimental data for this compound, theoretical and computational chemistry can provide valuable predictions about its reactivity and reaction mechanisms. Methods such as Density Functional Theory (DFT) can be used to model the geometries of reactants, transition states, and products, as well as to calculate the activation energies for different reaction pathways.

For example, theoretical studies have been conducted on the reactions of simpler alcohols and amines with radicals, providing insights into hydrogen abstraction and other reaction channels. While not directly on the target molecule, these studies establish a framework for predicting the reactivity of the C-H and N-H bonds in this compound towards various radicals. The bulky tert-butylcyclohexyl group would be expected to have a significant impact on the stereochemistry and regioselectivity of such reactions, which can be explored through computational modeling.

Validation of these theoretical predictions would require experimental studies, such as kinetic isotope effect measurements, product analysis under various reaction conditions, and spectroscopic identification of reaction intermediates. The correlation between theoretically predicted reaction barriers and experimentally determined reaction rates can provide strong evidence for a proposed mechanism.

Analytical Methodologies for Research on 2 4 Tert Butylcyclohexyl Propan 1 Amine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating and quantifying 2-(4-Tert-butylcyclohexyl)propan-1-amine, ensuring its purity and characterizing its stereoisomeric forms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of this compound. Due to the basic nature of the primary amine group, which can cause peak tailing and poor chromatographic performance on standard columns, derivatization is a common and often necessary step. h-brs.debre.comlabrulez.com A prevalent method involves derivatization with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetyl derivative. h-brs.deresearchgate.neth-brs.de This procedure neutralizes the basicity of the amine, reduces its polarity, and increases its volatility, leading to improved peak shape and resolution. h-brs.de

The analysis is typically performed on a non-polar or medium-polar capillary column. The mass spectrometer, operating in electron ionization (EI) mode, provides a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification of the compound. h-brs.deresearchgate.net The purity is determined by calculating the peak area percentage of the main component relative to any detected impurities.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound

ParameterValue
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film)
Injection ModeSplit (e.g., 50:1)
Inlet Temperature280 °C
Carrier GasHelium (1.0 mL/min)
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Derivatization
ReagentTrifluoroacetic anhydride (TFAA)
SolventDichloromethane
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-550 amu
Ion Source Temp.230 °C
Transfer Line Temp.280 °C

This table is for illustrative purposes and actual parameters may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. nih.govkuleuven.be This technique is particularly advantageous as it often does not require derivatization, which simplifies sample preparation. waters.comnih.gov Reversed-phase liquid chromatography (RPLC) is a common separation mode, though retention of polar amines on standard C18 columns can be challenging. nih.govnih.gov Method adjustments, such as using ion-pairing reagents or employing specific columns designed for polar analytes, can enhance retention and separation. nih.govresearchgate.net

The hyphenation to a tandem mass spectrometer, such as a triple quadrupole (QqQ), allows for highly selective detection using Selected Reaction Monitoring (SRM). nih.govinotivco.com In this mode, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects specific product ions for detection. This process minimizes background noise and matrix interference, enabling accurate quantification even at low concentrations. dphen1.com

Table 2: Representative LC-MS/MS Parameters and Transitions

ParameterValue
LC System
ColumnC18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)m/z 198.2
Quantifier Transitionm/z 198.2 → 181.2 (Loss of NH₃)
Qualifier Transitionm/z 198.2 → 124.1 (Cleavage of propanamine)

This table contains hypothetical m/z values for illustrative purposes.

Chiral Chromatography for Stereoisomer Analysis

The structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). gcms.cz Chiral chromatography is the definitive method for separating and quantifying these individual stereoisomers. mdpi.comnih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. libretexts.org

Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized for chiral separations. For HPLC, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) are widely used and have proven effective for a broad range of chiral amines. researchgate.netyakhak.org In GC, cyclodextrin-based CSPs are common. gcms.cz The choice of the specific CSP and the mobile phase (for HPLC) or temperature program (for GC) is critical for achieving baseline separation of all stereoisomers.

Advanced Spectroscopic Methods for Structural Elucidation (Methodological Focus)

Spectroscopic techniques are indispensable for the definitive determination of the chemical structure of this compound, including its connectivity, conformation, and absolute stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each proton and carbon atom.

Two-dimensional (2D) NMR experiments are used to establish connectivity and spatial relationships. For instance, a Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling networks, allowing for the tracing of the carbon backbone. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom. The conformation of the cyclohexyl ring (chair conformation) and the relative orientation of its substituents can be inferred from the coupling constants (J-values) observed in the ¹H NMR spectrum and through-space correlations seen in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.govthieme-connect.de The technique requires a single, high-quality crystal of the compound. nih.gov The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. nih.gov

For a chiral molecule like this compound, if a crystal of a single enantiomer is analyzed using anomalous dispersion, the absolute configuration (R/S designation) of each chiral center can be definitively assigned. thieme-connect.desoton.ac.uknih.gov This method provides unequivocal proof of the molecule's stereochemical identity. The crystallographic data also reveals detailed information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

Table 3: Hypothetical Crystallographic Data for a Single Enantiomer of this compound

ParameterValue
Chemical FormulaC₁₃H₂₇N
Formula Weight197.36
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.541
b (Å)10.234
c (Å)15.678
Volume (ų)1369.5
Z (molecules/unit cell)4
Density (calculated) (g/cm³)0.958
Flack Parameter0.05(7)

This table is for illustrative purposes and represents typical data obtained from a single-crystal X-ray diffraction experiment.

Sample Preparation and Extraction Protocols for Research Applications

The accurate quantification and identification of this compound in various matrices necessitate meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of protocol is contingent upon the nature of the sample matrix (e.g., biological fluids, non-biological materials), the concentration of the analyte, and the subsequent analytical technique to be employed. For research purposes, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most prevalently utilized techniques.

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely practiced method for the extraction of psychoactive substances from aqueous matrices. researchgate.net This technique operates on the principle of partitioning the analyte between two immiscible liquid phases. For a basic compound such as this compound, which possesses a primary amine functional group, the pH of the aqueous sample is a critical parameter that must be adjusted to facilitate its extraction into an organic solvent. benthamopen.com

In a typical LLE procedure for extracting this compound from a biological sample like urine or plasma, the sample is first made alkaline, usually by adding a base such as sodium hydroxide (B78521), to a pH above the pKa of the amine group. This deprotonates the amine, rendering the molecule neutral and thus more soluble in a non-polar organic solvent. benthamopen.comresearchgate.net A variety of organic solvents can be employed for the extraction, with the selection depending on the polarity of the target analyte and the desired selectivity of the extraction. benthamopen.com

Table 1: Illustrative LLE Protocol Parameters for this compound from Urine

ParameterConditionPurpose
Sample Volume1-5 mLRepresentative sample size for analysis.
pH AdjustmentpH 10-12 with 1M NaOHTo deprotonate the amine for extraction into an organic solvent.
Extraction Solventn-Butyl chloride, Ethyl acetate, or a mixtureTo partition the neutral amine from the aqueous phase.
Solvent Volume2-5 mLTo ensure efficient extraction.
MixingVortex for 1-2 minutesTo maximize the surface area for mass transfer between phases.
Centrifugation3000-4000 rpm for 5-10 minutesTo achieve a clean separation of the aqueous and organic layers.
EvaporationUnder a gentle stream of nitrogenTo concentrate the analyte prior to analysis.
ReconstitutionIn mobile phase or a suitable solventTo prepare the sample for chromatographic injection.

Following the separation of the two phases, the organic layer containing the analyte is collected. This extract may then be subjected to a "back-extraction" step, where it is mixed with an acidic aqueous solution to transfer the amine back into the aqueous phase as a salt, providing an additional purification step. Finally, the organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for instrumental analysis. benthamopen.com

Solid-Phase Extraction (SPE)

SPE has become an increasingly popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.netnih.gov This technique involves passing a liquid sample through a solid sorbent material, which retains the analyte. The interfering components are washed away, and the analyte is subsequently eluted with a small volume of a specific solvent. mdpi.com

For the extraction of this compound, mixed-mode cation exchange SPE cartridges are particularly effective. mdpi.comnih.gov These cartridges contain a sorbent that exhibits both non-polar (e.g., C8 or C18) and ion-exchange functionalities. This dual retention mechanism allows for a highly selective extraction of basic compounds like primary amines from complex biological matrices such as blood or plasma. mdpi.com

The SPE process generally consists of four steps:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer, to activate the functional groups. mdpi.com

Loading: The pre-treated sample is passed through the cartridge. The non-polar part of the molecule interacts with the C8/C18 chains, while the protonated amine group binds to the cation exchange sites.

Washing: The cartridge is washed with a series of solvents (e.g., deionized water, acetic acid, methanol) to remove matrix interferences without dislodging the analyte. mdpi.com

Elution: A specific solvent or solvent mixture, often basic (e.g., 5% ammonium (B1175870) hydroxide in methanol), is used to disrupt the interactions and elute the purified analyte. mdpi.com

Table 2: Representative SPE Protocol for this compound from Blood Plasma

StepSolvent/SolutionVolumePurpose
SorbentMixed-Mode Cation Exchange-For selective retention of the basic analyte.
Conditioning 1Methanol2-3 mLTo solvate the non-polar chains of the sorbent.
Conditioning 2Deionized Water2-3 mLTo prepare the sorbent for the aqueous sample.
Sample LoadingPre-treated Plasma (e.g., diluted with buffer)1 mLTo apply the sample to the sorbent.
Washing 1Deionized Water2-3 mLTo remove hydrophilic interferences.
Washing 20.1 M Acetic Acid2-3 mLTo remove weakly bound acidic and neutral compounds.
Washing 3Methanol2-3 mLTo remove lipophilic interferences.
Elution5% Ammonium Hydroxide in Methanol1-2 mLTo deprotonate the amine and elute the analyte.

The choice between LLE and SPE will depend on the specific research application. While LLE is a cost-effective and straightforward technique, SPE often provides cleaner extracts, higher analyte recovery, and is more amenable to high-throughput workflows. researchgate.net The optimization of these protocols is crucial for the development of robust and reliable analytical methods for the study of this compound.

Computational Chemistry and in Silico Studies

Molecular Dynamics and Conformational Sampling

Molecular Dynamics (MD) simulations are employed to model the movement of atoms and molecules over time, providing a detailed view of molecular behavior. ulisboa.pt For a flexible molecule such as 2-(4-tert-butylcyclohexyl)propan-1-amine, MD is crucial for understanding its conformational landscape and behavior in various environments.

Simulations could be used to calculate various properties, including:

Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around the amine. For instance, an RDF for the nitrogen atom of the amine and oxygen atoms of water would reveal the average distance and coordination number of hydrogen-bonded water molecules.

Diffusion Coefficients: To quantify the mobility of the molecule within a given medium. acs.org

Solvation Free Energy: To determine the energetic cost or favorability of dissolving the molecule in a particular solvent.

These simulations rely on force fields (e.g., OPLS-AA, CHARMM) that define the potential energy of the system based on atomic positions. figshare.com The choice of force field is critical for accurately modeling the physical properties of amines. ulisboa.pt

The conformational flexibility of this compound is dominated by the cyclohexane (B81311) ring and the rotatable bonds of the propan-1-amine side chain. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. masterorganicchemistry.com

The large tert-butyl group acts as a conformational lock, strongly preferring the equatorial position to avoid significant steric hindrance known as 1,3-diaxial strain. libretexts.org This effectively fixes the conformation of the cyclohexane ring. The energy difference between the equatorial and axial conformer for a tert-butyl group is substantial, approximately 21 kJ/mol, meaning the axial conformation is minimally populated at room temperature. libretexts.org

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer DescriptionRelative Energy (kJ/mol)Population at 298 K (%)
trans-isomer, tert-butyl equatorial, propanamine equatorial (anti-periplanar)0.0~75
trans-isomer, tert-butyl equatorial, propanamine equatorial (gauche)2.5~20
cis-isomer, tert-butyl equatorial, propanamine axial (anti-periplanar)8.0~4
trans-isomer, tert-butyl axial, propanamine axial>25<1

Note: This table is illustrative and based on established principles of conformational analysis for substituted cyclohexanes. Actual values would require specific calculations.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. acs.org These calculations solve approximations of the Schrödinger equation to determine electron distribution and associated properties. acs.org

Global reactivity descriptors can be calculated to predict the chemical reactivity of this compound. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO Energies: The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For an amine, the HOMO is typically localized on the nitrogen lone pair.

Ionization Potential (IP) and Electron Affinity (EA): IP ≈ -EHOMO; EA ≈ -ELUMO.

Chemical Hardness (η): η = (IP - EA) / 2. A harder molecule is less reactive.

Electronegativity (χ): χ = (IP + EA) / 2.

Electrophilicity Index (ω): ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). This measures the stabilization in energy when the system acquires additional electronic charge. mdpi.com

DFT calculations on similar primary amines have been used to successfully predict properties like pKa values in aqueous solutions. infona.placs.org Such calculations would confirm the basic nature of the amine group in this compound.

Table 2: Illustrative DFT-Calculated Reactivity Descriptors

DescriptorHypothetical Value (eV)Interpretation
EHOMO-6.5High energy, indicating good electron-donating capability
ELUMO2.0High energy, indicating poor electron-accepting capability
Energy Gap (ELUMO - EHOMO)8.5Large gap, suggesting high kinetic stability
Ionization Potential (IP)6.5Energy required to remove an electron
Electron Affinity (EA)-2.0Energy released upon adding an electron
Chemical Hardness (η)4.25Indicates a moderately "hard" and less reactive molecule

Note: These values are representative for a simple alkylamine and would need to be specifically calculated for the target molecule.

Transition state (TS) theory can be used with quantum chemical methods to model reaction mechanisms. researchgate.net For this compound, this could involve modeling its synthesis or its reactions with other molecules, such as aldehydes or CO₂. acs.orgnih.gov DFT calculations can locate the geometry of the transition state—the highest energy point along a reaction coordinate—and determine the activation energy barrier. researchgate.net

For instance, modeling the reaction of the amine with CO₂ would involve identifying the transition state for the formation of a carbamic acid intermediate. acs.org Studies on other amines show this reaction proceeds through a zwitterionic transition state. bohrium.comchemrxiv.org Comparing the calculated activation energies for different reaction pathways can reveal the most likely mechanism. researchgate.net This approach has been successfully used to improve kinetic models for CO₂ capture by amine solutions. researchgate.net

Role of 2 4 Tert Butylcyclohexyl Propan 1 Amine and Its Analogues As Research Probes and Scaffolds

Design and Synthesis of Research Ligands and Chemical Tools

The rational design and synthesis of analogues of 2-(4-tert-butylcyclohexyl)propan-1-amine are pivotal in the development of selective ligands for biological targets and specialized chemical probes. The synthetic versatility of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR).

A general synthetic approach to this class of compounds may involve the elaboration of 4-tert-butylcyclohexanone. For instance, derivatives can be obtained through typical organic reactions, which can then be further modified to introduce the desired propan-1-amine side chain. The synthesis of related chiral 1,3-diamines has been achieved through methods like the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. Such methodologies offer pathways to create a diverse library of analogues with varying substituents and stereochemistry.

Exploration of Binding Mechanisms with Biological Targets in In Vitro or Theoretical Studies

While specific in vitro binding studies for this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies of analogous structures. The 4-tert-butylcyclohexyl group provides a lipophilic anchor that can interact with hydrophobic pockets in biological targets such as receptors or enzymes. The amine group, a common pharmacophore, can participate in hydrogen bonding or ionic interactions.

Molecular modeling and computational studies are instrumental in predicting the binding poses of such ligands. For instance, computer simulations have been used to investigate the complexation behavior of ester derivatives of p-tert-butylcalix researchgate.netarene with butylammonium (B8472290) ions, revealing that the trend in complex formation is influenced by the steric hindrance of the butylamine (B146782) isomer. scispace.com These theoretical approaches, combined with in vitro assays of analogous compounds, help in understanding the key interactions that drive ligand binding and selectivity. For example, the synthesis and in vitro biological evaluation of p-carborane-based di-tert-butylphenol analogs have shown that structural modifications significantly impact their inhibitory activities on enzymes like COX-2 and 5-LO. uomustansiriyah.edu.iq

Development of Fluorescent or Isotope-Labeled Analogues for Mechanistic Studies

To unravel the intricate mechanisms of biological processes, researchers often rely on tagged molecules. Fluorescent and isotope-labeled analogues of this compound can serve as powerful tools for such investigations.

Fluorescent Labeling: The primary amine group in this compound is a convenient handle for the attachment of fluorophores. A variety of fluorescent probes have been developed by targeting amine functionalities. These probes can be used for imaging and tracking the molecule's localization and interactions within cellular systems. The development of such probes often involves a modular approach, where a fluorescent reporter is linked to the scaffold of interest.

Contribution to Fundamental Understanding of Cyclohexane (B81311) and Alkylamine Chemistry

The rigid nature of the 4-tert-butylcyclohexyl group has made it a cornerstone in the study of conformational analysis and stereochemistry of cyclohexane rings. The bulky tert-butyl group has a strong preference for the equatorial position, effectively "locking" the cyclohexane ring into a specific chair conformation. stackexchange.comchemistryschool.net This conformational rigidity removes the complexities of ring flipping, allowing for a clearer investigation of the properties and reactivity of axial versus equatorial substituents.

The study of cis- and trans-4-tert-butylcyclohexyl derivatives has provided fundamental insights into how the spatial arrangement of functional groups influences reaction rates and pathways. For example, the difference in elimination pathways between cis- and trans-4-tert-butylcyclohexyl tosylate highlights the importance of molecular conformation in determining whether a reaction proceeds via an E1 or E2 mechanism. stackexchange.com Furthermore, the reactivity of functional groups attached to this locked cyclohexane system, such as in oxidation or saponification reactions, has been instrumental in demonstrating the principles of steric hindrance and stereoelectronic effects. spcmc.ac.in

The propan-1-amine side chain introduces additional stereochemical and reactive considerations. The primary amine group is a versatile functional group that can undergo a wide range of reactions, and its reactivity can be subtly influenced by the stereochemistry of the adjacent cyclohexane ring.

Applications in Advanced Materials Science

The unique structural characteristics of this compound and its analogues also lend themselves to applications in materials science, particularly in the synthesis of polymers with tailored properties.

Recent research has explored the synthesis of polyfumarates containing a 4-tert-butylcyclohexyl group. researchgate.net Although this specific study did not utilize the amine-containing monomer, it highlights the interest in incorporating the bulky and rigid tert-butylcyclohexyl moiety into polymer backbones to influence their solid-state properties.

Structure-Performance Correlations in Polymer Systems

The relationship between the molecular structure of a polymer and its macroscopic properties is a central theme in polymer science. uomustansiriyah.edu.iqnih.govscribd.comgoogle.com The incorporation of the 4-tert-butylcyclohexyl group into a polymer chain can be expected to have several predictable effects:

Increased Glass Transition Temperature (Tg): The rigidity of the cyclohexyl ring and the bulky nature of the tert-butyl group can restrict chain mobility, leading to a higher Tg. This is desirable for applications requiring good thermal stability.

Modified Crystallinity: The bulky side group may disrupt chain packing and reduce crystallinity, leading to more amorphous materials. Conversely, the rigidity of the group could, in some architectures, promote ordered structures.

Enhanced Mechanical Properties: The introduction of rigid cyclic structures into a polymer backbone can improve properties such as modulus and tensile strength.

Future Perspectives in Research on 2 4 Tert Butylcyclohexyl Propan 1 Amine

Emerging Synthetic Methodologies

The synthesis of chiral amines, such as 2-(4-tert-butylcyclohexyl)propan-1-amine, is a focal point of modern organic chemistry. Future methodologies are trending towards greater efficiency, sustainability, and stereoselectivity.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity and mild reaction conditions. nih.gov For the synthesis of chiral amines, enzymes like amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases are becoming increasingly prominent. nih.govmdpi.com Future research could focus on developing engineered enzymes specifically tailored for the asymmetric synthesis of this compound. This biocatalytic approach could provide high enantiomeric excess (>99%) and yield, while operating under environmentally benign aqueous conditions. hims-biocat.eu A potential biocatalytic route could involve the reductive amination of a corresponding ketone precursor, catalyzed by a custom-designed imine reductase.

Flow Chemistry: Continuous flow synthesis is another rapidly advancing area that holds promise for the production of this compound. mdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. durham.ac.uk An integrated multi-step flow process could be designed for the synthesis of this compound, starting from readily available cyclohexanone (B45756) derivatives. rsc.org Such a system would minimize manual handling of intermediates and allow for in-line purification, significantly reducing production time and waste. durham.ac.ukrsc.org

MethodologyPotential Advantages for Synthesizing this compound
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govhims-biocat.eu
Flow Chemistry Enhanced safety, scalability, process control, and potential for multi-step integration. mdpi.comdurham.ac.uk

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are enabling chemists to monitor reactions in real-time, providing invaluable insights.

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Raman spectroscopy can be employed to monitor the formation of this compound in a reaction mixture without the need for sampling. tib.euspectroscopyonline.commt.com By tracking the vibrational modes of reactants, intermediates, and products, researchers can gain a detailed understanding of reaction pathways and kinetics. researchgate.net For instance, the disappearance of a ketone's carbonyl stretch and the appearance of the amine's N-H bending vibrations could be monitored to follow the progress of a reductive amination reaction. researchgate.net

Microfluidic NMR: The integration of microreactors with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the online analysis of chemical reactions in continuous flow. acs.org This technique could provide detailed structural information on intermediates and byproducts in the synthesis of this compound, facilitating rapid process optimization.

TechniqueInformation Gained for Real-time Studies
In-situ IR/Raman Reaction kinetics, detection of intermediates, endpoint determination. tib.euspectroscopyonline.com
Microfluidic NMR Structural elucidation of intermediates, reaction mechanism insights. acs.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of optimal synthetic routes.

Reaction Optimization: Machine learning models can be used to optimize reaction conditions by exploring a large parameter space, including temperature, catalyst loading, and solvent choice. acs.orgbeilstein-journals.org By employing Bayesian optimization algorithms, researchers can efficiently identify the conditions that maximize yield and minimize byproducts for the synthesis of this compound. researchgate.netresearchgate.net This data-driven approach can lead to more robust and efficient chemical processes. chemrxiv.org

AI/ML ApplicationImpact on Research and Development
Retrosynthesis Prediction Accelerated discovery of novel and efficient synthetic routes. chemcopilot.comgrace.com
Reaction Optimization Rapid identification of optimal reaction conditions for improved yield and purity. acs.orgbeilstein-journals.org

Interdisciplinary Research Directions in Chemical Biology and Materials Science

The unique structural features of this compound, particularly its bulky tert-butyl group and primary amine functionality, make it an interesting candidate for exploration in interdisciplinary fields.

Chemical Biology: The amine group can be functionalized to create molecular probes for bioimaging. nih.govrsc.org For example, it could be coupled to a fluorophore to create a probe whose localization and dynamics within a cell could be studied. The lipophilic cyclohexyl group might influence the probe's interaction with cellular membranes. Future research could involve designing and synthesizing derivatives of this compound as scaffolds for developing novel fluorescent probes for studying biological processes. nih.gov

Materials Science: The incorporation of molecules with specific conformational properties into polymers or self-assembling systems can lead to materials with unique properties. The rigid conformational preference of the tert-butylcyclohexyl moiety could be exploited in the design of novel polymers or liquid crystals. The primary amine provides a convenient handle for polymerization or for grafting the molecule onto surfaces to modify their properties. Future work could explore the synthesis of polymers incorporating the this compound motif and investigate their thermal and mechanical properties.

Interdisciplinary FieldPotential Application of this compound Derivatives
Chemical Biology Scaffolds for fluorescent probes for cellular imaging. nih.govnih.gov
Materials Science Monomers for novel polymers with controlled conformational properties.

Q & A

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions). Implement gas detectors for ammonia leaks. Quench reactive intermediates (e.g., imines) with aqueous bicarbonate before disposal. Adhere to EPA DSSTox guidelines for waste classification .

Methodological Innovation

Q. Can machine learning predict novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer : Train neural networks (e.g., Graph Neural Networks) on ChEMBL bioactivity data. Feature engineering should include molecular descriptors (topological polar surface area, H-bond donors). Validate predictions with high-throughput screening (HTS) and SPR binding assays .

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